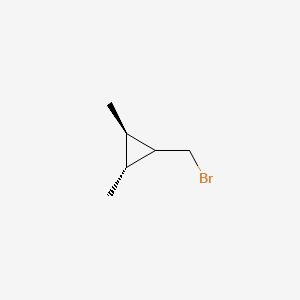![molecular formula C15H22O B13602170 1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13602170.png)
1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring with a tert-butyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, such as 3-tert-butylphenylacetylene, followed by reduction to yield the desired alcohol. One common method involves the use of a cyclopropanation reagent like diiodomethane in the presence of a zinc-copper couple to form the cyclopropyl group. The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like sodium borohydride (NaBH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: 1-[1-(3-Tert-butylphenyl)cyclopropyl]ethanone.
Reduction: 1-[1-(3-Tert-butylphenyl)cyclopropyl]ethane.
Substitution: 1-[1-(3-Tert-butyl-4-nitrophenyl)cyclopropyl]ethan-1-ol (nitration product).
Aplicaciones Científicas De Investigación
1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
1-[1-(4-Tert-butylphenyl)cyclopropyl]ethan-1-ol: Similar structure but with the tert-butyl group at the para position.
1-[1-(3-Tert-butylphenyl)cyclopropyl]methanol: Similar structure but with a methanol group instead of ethan-1-ol.
1-[1-(3-Tert-butylphenyl)cyclopropyl]ethanone: Similar structure but with a ketone group instead of an alcohol.
Uniqueness
1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol is unique due to the specific positioning of the tert-butyl group and the cyclopropyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C15H22O |
|---|---|
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
1-[1-(3-tert-butylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C15H22O/c1-11(16)15(8-9-15)13-7-5-6-12(10-13)14(2,3)4/h5-7,10-11,16H,8-9H2,1-4H3 |
Clave InChI |
IBLNCWGWZCUWTK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1(CC1)C2=CC(=CC=C2)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



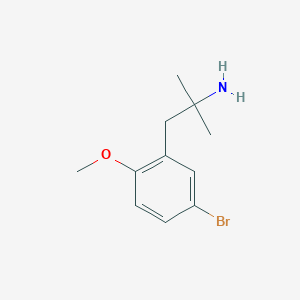
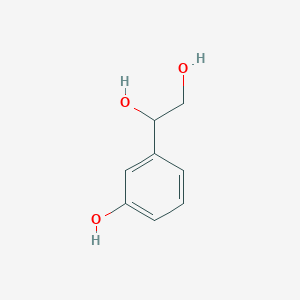
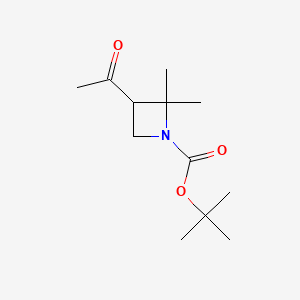
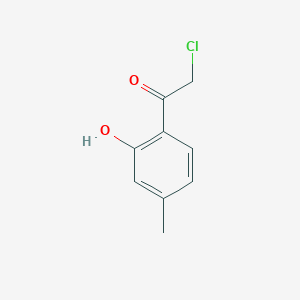

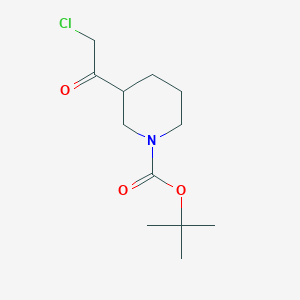

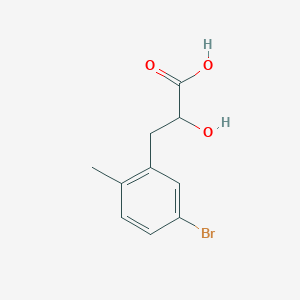
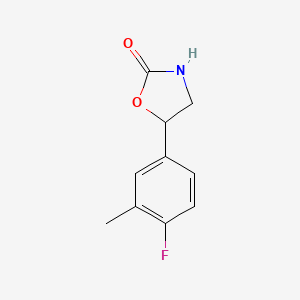
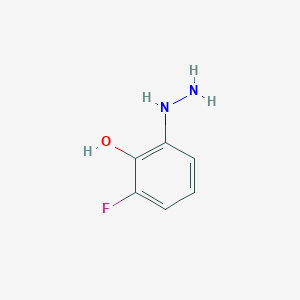
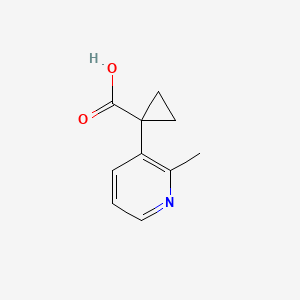
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13602189.png)
